molecular formula C24H32N2O2 B12775418 4-Methoxybutyrfentanyl CAS No. 2088842-68-4

4-Methoxybutyrfentanyl

Cat. No.: B12775418
CAS No.: 2088842-68-4
M. Wt: 380.5 g/mol
InChI Key: FNVSEQCPMXWQKG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Methoxybutyrfentanyl involves several steps. One common method includes the reaction of 4-methoxyphenylacetic acid with butyryl chloride in the presence of a base to form the corresponding amide. This intermediate is then reacted with 1-(2-phenylethyl)-4-piperidone under reductive amination conditions to yield this compound .

Chemical Reactions Analysis

Mechanism of Action

4-Methoxybutyrfentanyl exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding leads to the activation of G-protein coupled receptors, which in turn inhibit adenylate cyclase activity, reducing the production of cyclic AMP. This results in decreased neuronal excitability and the inhibition of neurotransmitter release, leading to analgesic effects . The compound’s molecular targets include the mu-opioid receptor, and it follows similar pathways as other opioid analgesics .

Comparison with Similar Compounds

4-Methoxybutyrfentanyl is similar to other fentanyl analogs such as:

  • 3-Methylbutyrfentanyl
  • 3-Methylfentanyl
  • 4-Fluorobutyrfentanyl
  • α-Methylfentanyl
  • Acetylfentanyl
  • Furanylfentanyl

Compared to these compounds, this compound is unique due to the presence of a methoxy group at the para position of the phenyl ring, which may influence its binding affinity and potency .

Properties

CAS No.

2088842-68-4

Molecular Formula

C24H32N2O2

Molecular Weight

380.5 g/mol

IUPAC Name

N-(4-methoxyphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]butanamide

InChI

InChI=1S/C24H32N2O2/c1-3-7-24(27)26(21-10-12-23(28-2)13-11-21)22-15-18-25(19-16-22)17-14-20-8-5-4-6-9-20/h4-6,8-13,22H,3,7,14-19H2,1-2H3

InChI Key

FNVSEQCPMXWQKG-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=C(C=C3)OC

Origin of Product

United States

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